REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:16]=[C:17]([O:19][CH:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[CH:18]=2)[C:12]([O:14]C)=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.O.[OH-].[Li+]>C1COCC1.O>[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11]([CH:16]=[C:17]([O:19][CH:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[CH:18]=2)[C:12]([OH:14])=[O:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
Methyl 3-[(phenylmethyl)oxy]-5-(tetrahydro-2H-pyran-4-yloxy)benzoate
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Quantity
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9 g
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)COC=1C=C(C(=O)OC)C=C(C1)OC1CCOCC1
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The bi-phasic solution was stirred at RT for 3 hours until complete conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The organics were removed in vacuo and water (40 mL)
|
Type
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ADDITION
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Details
|
added
|
Type
|
ADDITION
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Details
|
The pH of the mixture was adjusted to 7 by the addition of hydrochloric acid
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Type
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FILTRATION
|
Details
|
the resulting precipitate filtered
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Type
|
WASH
|
Details
|
washed with cold water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC=1C=C(C(=O)O)C=C(C1)OC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |